4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde
Overview
Description
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde is an organic compound characterized by its tetraphenylethylene core and two aldehyde groups. This compound is a pale yellow solid with a distinctive aromatic odor. It is known for its high conjugation due to the presence of four benzene rings connected by an ethene bridge .
Preparation Methods
The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde with diphenylethylene lithium. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency .
Chemical Reactions Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks are valuable in catalysis, gas storage, and separation processes.
Biology: The compound is employed in the development of fluorescent probes and sensors due to its aggregation-induced emission (AIE) properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It serves as an intermediate in the production of various organic compounds and materials
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde involves its ability to form highly conjugated systems. This conjugation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .
Comparison with Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde can be compared with other similar compounds such as:
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has hydroxyl groups instead of aldehyde groups, which affects its reactivity and applications.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: This compound has an ethyne bridge instead of an ethene bridge, leading to different chemical properties and uses .
The uniqueness of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde lies in its combination of high conjugation and the presence of reactive aldehyde groups, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4-[1-(4-formylphenyl)-2,2-diphenylethenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)28(26-17-13-22(20-30)14-18-26)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJKVOHGHGXPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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